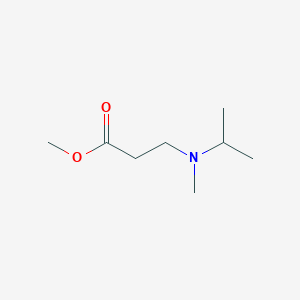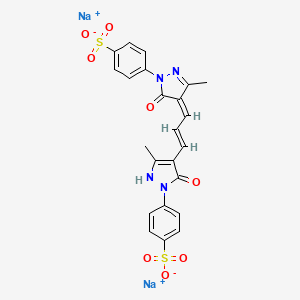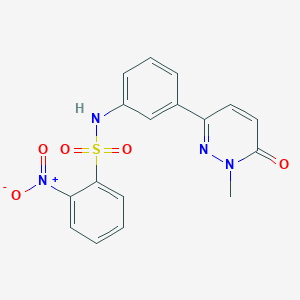![molecular formula C20H24N2OS2 B2526278 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-38-8](/img/structure/B2526278.png)
2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one" is a thienopyrimidinone derivative, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, as thienopyrimidinones have been studied for their antimicrobial, antiviral, anticancer, and other therapeutic effects .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using cyclocondensation reactions under mild basic conditions, as well as through reactions with various reagents such as phenacyl bromide and picolyl chloride . These methods provide good yields and demonstrate the versatility in synthesizing substituted pyrimidin-4(3H)-ones, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of similar compounds. Density functional theory (DFT) calculations can predict equilibrium geometry, vibrational wave numbers, and provide insights into the stability of the molecule through hyperconjugative interactions and charge delocalization . Such analyses are crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of sulfanyl pyrimidin-4(3H)-ones can be inferred from studies on benzylation and nitrosation reactions, which lead to the formation of various polymorphs and derivatives . These reactions can introduce different substituents, affecting the compound's physical and chemical properties and potentially its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinone derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The presence of a sulfanyl group can also contribute to the compound's potential as a chemotherapeutic agent due to its ability to interact with biological targets .
Applications De Recherche Scientifique
Antibacterial and Antiviral Activities
- Compounds structurally related to thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their antibacterial and antiviral activities. For instance, derivatives of pyrimidin-4(3H)-one have shown potential as inhibitors against human immunodeficiency virus (HIV-1), highlighting the relevance of this scaffold in developing new antiviral drugs (Novikov et al., 2004).
Antimicrobial and Antifungal Properties
- Novel pyrimidine derivatives have been synthesized and tested for their antimicrobial efficacy. This includes studies where newly synthesized compounds exhibited significant activity against various bacterial and fungal strains, suggesting the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in antimicrobial and antifungal therapy (Chandrashekaraiah et al., 2014).
Anti-inflammatory and Analgesic Effects
- Research into derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones has also explored their potential as analgesic and anti-inflammatory agents. This includes the synthesis of novel compounds that were tested and showed significant activity, potentially offering new avenues for the treatment of pain and inflammation (Alagarsamy et al., 2007).
Antioxidant Properties
- The antioxidant capacity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been investigated, with studies demonstrating the synthesis of compounds that exhibit promising antioxidant activities. These findings suggest the potential utility of these compounds in combating oxidative stress-related diseases (Chaban et al., 2013).
Chemical Synthesis and Modification
- There is ongoing research into the chemical synthesis and modification of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, aiming to explore their diverse biological activities and potential therapeutic applications. This includes studies on the nucleophilic displacement of methylsulfanyl groups on substituted pyrimidinones, demonstrating the versatility of this scaffold in organic synthesis (Kikelj et al., 2010).
Propriétés
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-8-7-14(2)15(3)12-16/h7-9,11-12H,4-6,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFFTIUITPJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)
![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)






![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)